2-bromo-N-{2-(3-fluorophenyl)-1-[(4-phenyl-1-piperazinyl)carbonyl]vinyl}benzamide 2-bromo-N-{2-(3-fluorophenyl)-1-[(4-phenyl-1-piperazinyl)carbonyl]vinyl}benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0918983
InChI: InChI=1S/C26H23BrFN3O2/c27-23-12-5-4-11-22(23)25(32)29-24(18-19-7-6-8-20(28)17-19)26(33)31-15-13-30(14-16-31)21-9-2-1-3-10-21/h1-12,17-18H,13-16H2,(H,29,32)/b24-18-
SMILES: C1CN(CCN1C2=CC=CC=C2)C(=O)C(=CC3=CC(=CC=C3)F)NC(=O)C4=CC=CC=C4Br
Molecular Formula: C26H23BrFN3O2
Molecular Weight: 508.4 g/mol

2-bromo-N-{2-(3-fluorophenyl)-1-[(4-phenyl-1-piperazinyl)carbonyl]vinyl}benzamide

CAS No.:

Cat. No.: VC0918983

Molecular Formula: C26H23BrFN3O2

Molecular Weight: 508.4 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-N-{2-(3-fluorophenyl)-1-[(4-phenyl-1-piperazinyl)carbonyl]vinyl}benzamide -

Specification

Molecular Formula C26H23BrFN3O2
Molecular Weight 508.4 g/mol
IUPAC Name 2-bromo-N-[(Z)-1-(3-fluorophenyl)-3-oxo-3-(4-phenylpiperazin-1-yl)prop-1-en-2-yl]benzamide
Standard InChI InChI=1S/C26H23BrFN3O2/c27-23-12-5-4-11-22(23)25(32)29-24(18-19-7-6-8-20(28)17-19)26(33)31-15-13-30(14-16-31)21-9-2-1-3-10-21/h1-12,17-18H,13-16H2,(H,29,32)/b24-18-
Standard InChI Key CXSCDSLFMKJFLX-MOHJPFBDSA-N
Isomeric SMILES C1CN(CCN1C2=CC=CC=C2)C(=O)/C(=C/C3=CC(=CC=C3)F)/NC(=O)C4=CC=CC=C4Br
SMILES C1CN(CCN1C2=CC=CC=C2)C(=O)C(=CC3=CC(=CC=C3)F)NC(=O)C4=CC=CC=C4Br
Canonical SMILES C1CN(CCN1C2=CC=CC=C2)C(=O)C(=CC3=CC(=CC=C3)F)NC(=O)C4=CC=CC=C4Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator